3,4-Dimethylphenyl 4'-[(4-methylphenyl)sulfonyl]biphenyl-4-sulfonate
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Overview
Description
3,4-Dimethylphenyl 4’-(4-methylbenzenesulfonyl)-[1,1’-biphenyl]-4-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with sulfonate and methylbenzenesulfonyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 4’-(4-methylbenzenesulfonyl)-[1,1’-biphenyl]-4-sulfonate typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Methylation: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 4’-(4-methylbenzenesulfonyl)-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,4-Dimethylphenyl 4’-(4-methylbenzenesulfonyl)-[1,1’-biphenyl]-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 4’-(4-methylbenzenesulfonyl)-[1,1’-biphenyl]-4-sulfonate involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldisulfonic Acid: Similar in structure but lacks the methyl groups, making it less hydrophobic.
4-Methylbiphenyl-4-sulfonic Acid: Contains a single sulfonate group and a methyl group, offering different reactivity and solubility properties.
Properties
Molecular Formula |
C27H24O5S2 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-[4-(4-methylphenyl)sulfonylphenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24O5S2/c1-19-4-12-25(13-5-19)33(28,29)26-14-7-22(8-15-26)23-9-16-27(17-10-23)34(30,31)32-24-11-6-20(2)21(3)18-24/h4-18H,1-3H3 |
InChI Key |
QKRQKNOYJIKWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)OC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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